Thiol-PEG3-phosphonic acid

Self-Assembled Monolayers Thermal Stability Metal Oxide Surface Functionalization

Surface functionalization on metal oxides (ITO, TiO₂, Al₂O₃) often fails with carboxylate or silane linkers due to hydrolytic instability. Thiol-PEG3-phosphonic acid solves this with a free -PO₃H₂ terminus forming robust SAMs with >200 h aqueous stability and a >9× etch rate reduction on ZnO. • Phosphonic acid anchor provides ~250 K higher thermal stability vs. carboxylate SAMs-critical for high-temperature OFET/biosensor fabrication. • Thiol group enables conjugation to maleimides, haloacetamides, or gold surfaces for hybrid interface assembly. • Eliminates the deprotection step required for ethyl ester analogs, accelerating PROTAC linker library synthesis.

Molecular Formula C8H19O6PS
Molecular Weight 274.27 g/mol
Cat. No. B611345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-PEG3-phosphonic acid
SynonymsThiol-PEG3-phosphonic acid
Molecular FormulaC8H19O6PS
Molecular Weight274.27 g/mol
Structural Identifiers
InChIInChI=1S/C8H19O6PS/c9-15(10,11)7-5-13-3-1-12-2-4-14-6-8-16/h16H,1-8H2,(H2,9,10,11)
InChIKeyUBKOBPQABCOCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiol-PEG3-phosphonic Acid: Bifunctional PEG Linker with Phosphonate Terminal for Metal Oxide Conjugation and PROTAC Synthesis


Thiol-PEG3-phosphonic acid (CAS 1360716-36-4) is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal thiol (-SH) group and a terminal phosphonic acid (-PO₃H₂) group connected by a three-unit PEG spacer . The compound has a molecular weight of 274.27 g/mol and the molecular formula C₈H₁₉O₆PS [1]. The thiol group enables conjugation to maleimides, haloacetamides, and metal surfaces (e.g., gold), while the phosphonic acid group provides strong, hydrolytically stable anchoring to metal oxides such as aluminum oxide, titanium dioxide, and indium tin oxide (ITO) [2][3]. This dual functionality positions Thiol-PEG3-phosphonic acid as a key building block in surface functionalization, biosensor fabrication, and PROTAC (PROteolysis TArgeting Chimera) linker libraries.

Why Thiol-PEG3-phosphonic Acid Cannot Be Replaced by Carboxyl- or Ester-Terminated Analogs in Metal Oxide Functionalization


The terminal group on a PEG linker dictates its anchoring chemistry, hydrolytic stability, and long-term performance on specific substrates. Generic substitution of Thiol-PEG3-phosphonic acid with a carboxylic acid-terminated analog (e.g., Thiol-PEG3-acid) on metal oxide surfaces results in drastically reduced SAM stability and substrate protection [1]. Similarly, substitution with an ethyl ester-protected version (e.g., Thiol-PEG3-phosphonic acid ethyl ester) introduces an additional deprotection step and alters conjugation kinetics . The quantitative evidence below demonstrates that the free phosphonic acid moiety is the differentiating feature for applications requiring robust, hydrolytically stable anchoring to metal oxides, a property not shared by its closest structural analogs.

Quantitative Differentiation of Thiol-PEG3-phosphonic Acid vs. Carboxyl-Terminated and Ester Analogs


Thermal Stability: Phosphonate SAMs on Aluminum Oxide Endure ~250 K Higher Temperatures than Carboxylate SAMs

Phosphonic acid (PA) self-assembled monolayers (SAMs) on naturally oxidized aluminum exhibit thermal stability ~250 K higher than analogous carboxylic acid (CA) SAMs and ~200 K higher than thiol SAMs on gold [1]. While this study uses alkyl phosphonic acids rather than the specific PEG3-phosphonic acid, the anchoring group chemistry is identical, and the stability advantage is intrinsic to the P-O-metal bond. The ethyl ester analog (Thiol-PEG3-phosphonic acid ethyl ester) lacks the free phosphonic acid required for direct metal oxide anchoring and must be deprotected prior to use .

Self-Assembled Monolayers Thermal Stability Metal Oxide Surface Functionalization

Hydrolytic Stability: Phosphonic Acid-Linked PEG Remains Grafted on Alumina for >200 Hours in Pure Water

PEG molecules grafted to γ-alumina membranes via phosphonic acid linking groups remain stable in pure water for at least 216 hours, whereas identical grafts using alkoxysilane linkers degrade rapidly [1]. Liquid NMR and water permeation analyses confirmed that only the phosphonic acid linker maintains integrity under aqueous conditions [2]. Carboxylic acid-based SAMs on aluminum are known to exhibit poor hydrolytic stability and are prone to desorption in aqueous media [3].

Hydrolytic Stability Membrane Functionalization Ceramic Surface Modification

Corrosion Protection: Phosphonic Acid SAMs on ZnO Reduce Etch Rate by Factor of >9 Relative to Bare Surface

A direct comparison of 1-hexanethiol and 1-hexanephosphonic acid SAMs on polycrystalline ZnO revealed that the phosphonic acid-anchored monolayer reduces the etch rate in Brønsted acid by a factor of >9 relative to the bare ZnO surface, while the thiol monolayer is more defective and permeable [1]. XPS analysis showed phosphonic acid SAMs were approximately twice as thick as thiol SAMs, indicating denser packing and superior surface coverage [2]. This study directly compares the two anchoring chemistries present in Thiol-PEG3-phosphonic acid (thiol for gold, phosphonic acid for metal oxides).

Corrosion Protection Zinc Oxide Thiol vs Phosphonic Acid

Functional Utility: Free Phosphonic Acid Enables Direct Metal Oxide Anchoring Without Deprotection

Thiol-PEG3-phosphonic acid (CAS 1360716-36-4) presents a free -PO₃H₂ group ready for direct chemisorption to metal oxide surfaces (Al₂O₃, TiO₂, ITO, ZnO), whereas the ethyl ester analog (CAS 1360716-43-3) requires an additional hydrolysis step to generate the active phosphonic acid . The carboxylic acid analog Thiol-PEG3-acid can conjugate to amine surfaces via EDC/NHS chemistry but lacks the specific, high-affinity binding to metal oxides characteristic of phosphonates [1]. In PROTAC linker libraries, the phosphonic acid group is documented as a non-cleavable, stable linker component, whereas esters may be susceptible to enzymatic or chemical hydrolysis .

PROTAC Linker Bioconjugation Metal Oxide Surface Modification

High-Impact Application Scenarios for Thiol-PEG3-phosphonic Acid Based on Quantitative Differentiation


Functionalization of Aluminum Oxide or ITO Surfaces for Organic Electronics and Biosensors

The ~250 K higher thermal stability of phosphonic acid SAMs compared to carboxylates [1] makes Thiol-PEG3-phosphonic acid the linker of choice for modifying ITO electrodes in organic field-effect transistors (OFETs) and biosensors, where high-temperature fabrication steps are common. The thiol terminus can simultaneously anchor gold nanoparticles or reporter molecules, creating robust hybrid interfaces.

Long-Term Aqueous Stability Studies on Ceramic Membranes and Nanoparticles

For applications requiring >200 h of hydrolytic stability in pure water, such as functionalized γ-alumina membranes for wastewater treatment [2] or PEGylated metal oxide nanoparticles for in vivo imaging, the phosphonic acid anchor of Thiol-PEG3-phosphonic acid provides a stable, non-degrading linkage that carboxylic acid or silane-based alternatives cannot match.

Corrosion-Resistant Coatings on ZnO-Based Sensors and Optoelectronics

The >9x reduction in etch rate afforded by phosphonic acid SAMs on ZnO [3] positions Thiol-PEG3-phosphonic acid as a critical surface modifier for ZnO nanowire sensors, UV photodetectors, and transparent conductive oxides. The PEG spacer additionally imparts antifouling properties, while the thiol group enables further bioconjugation.

Streamlined PROTAC Linker Library Synthesis with Direct Metal Oxide Compatibility

In PROTAC development, the free phosphonic acid group of Thiol-PEG3-phosphonic acid eliminates the deprotection step required for ethyl ester analogs , accelerating linker library synthesis. The bifunctional nature allows simultaneous conjugation to E3 ligase ligands (via thiol-maleimide chemistry) and target protein ligands (via phosphonic acid coordination or further derivatization), reducing synthetic complexity.

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